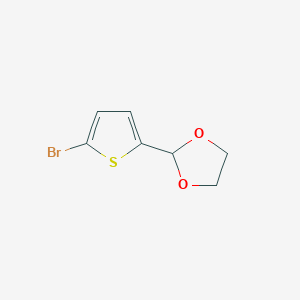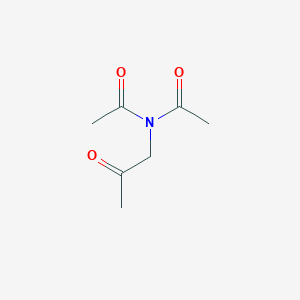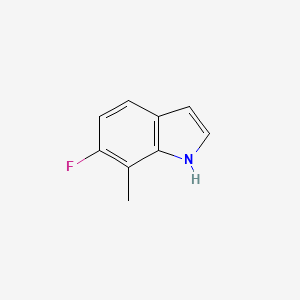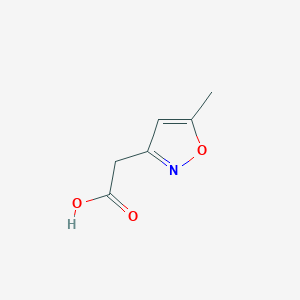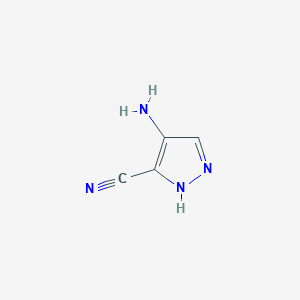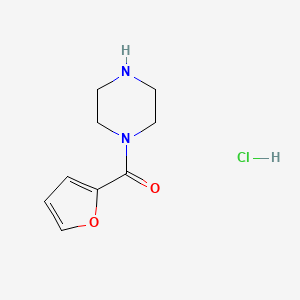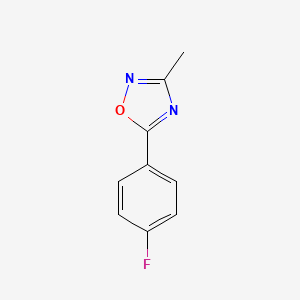![molecular formula C9H17IN2 B1337637 trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide CAS No. 54828-80-7](/img/structure/B1337637.png)
trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide
Overview
Description
Preparation Methods
The synthesis of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide involves the reaction of 1-methyl-1H-pyrrole with trimethylamine and methyl iodide . The reaction typically occurs under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is utilized in biological studies to investigate its effects on different biological systems.
Industry: It is used in industrial processes, such as the production of other chemicals and materials.
Mechanism of Action
The mechanism of action of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide can be compared with other similar compounds, such as:
- 1-(4-(1-methyl-1H-pyrrol-2-yl)phenyl)ethanone
- 1,1′-((1-methyl-1H-pyrrole-2,5-diyl)bis(4,1-phenylene))diethanone
These compounds share structural similarities with this compound but may have different properties and applications . The uniqueness of this compound lies in its specific chemical structure and the resulting effects on its reactivity and applications .
Properties
IUPAC Name |
trimethyl-[(1-methylpyrrol-2-yl)methyl]azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.HI/c1-10-7-5-6-9(10)8-11(2,3)4;/h5-7H,8H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNZPXDBHAVOCN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90492814 | |
| Record name | N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90492814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54828-80-7 | |
| Record name | N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90492814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
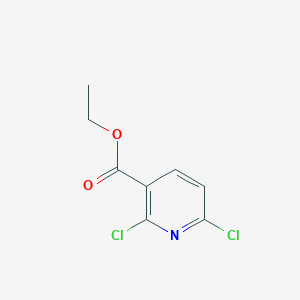
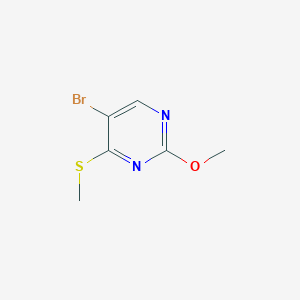
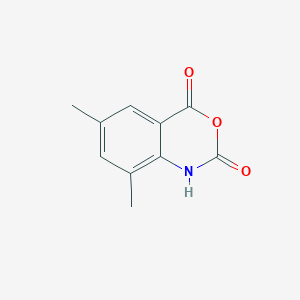
![3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337567.png)
![5,6-Dimethoxybenzo[d]thiazole](/img/structure/B1337568.png)
